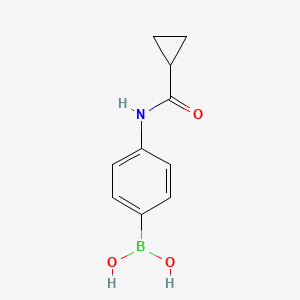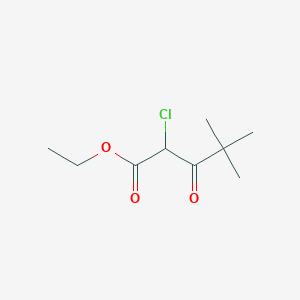![molecular formula C25H20N2O5S B13981940 2-diazonio-5-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]sulfonylnaphthalen-1-olate](/img/structure/B13981940.png)
2-diazonio-5-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]sulfonylnaphthalen-1-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Diazonio-5-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]sulfonylnaphthalen-1-olate is a complex organic compound with a unique structure that combines diazonium, sulfonyl, and naphthalene moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-diazonio-5-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]sulfonylnaphthalen-1-olate typically involves multiple steps:
Diazotization: The process begins with the diazotization of an aromatic amine to form the diazonium salt. This is usually achieved by treating the amine with sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt is then coupled with a phenolic compound to form the azo compound. This step often requires a basic medium to facilitate the reaction.
Sulfonation: The resulting azo compound is sulfonated using sulfuric acid or chlorosulfonic acid to introduce the sulfonyl group.
Final Assembly: The final step involves the coupling of the sulfonated azo compound with a naphthalene derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
2-Diazonio-5-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]sulfonylnaphthalen-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution; nucleophiles like hydroxide or alkoxide for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with halogen or other nucleophilic groups.
科学的研究の応用
2-Diazonio-5-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]sulfonylnaphthalen-1-olate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-diazonio-5-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]sulfonylnaphthalen-1-olate involves its interaction with specific molecular targets and pathways. The diazonium group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The sulfonyl group enhances the compound’s solubility and reactivity, facilitating its interaction with various biological targets.
類似化合物との比較
Similar Compounds
2-Diazonio-5-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]sulfonylnaphthalen-1-olate: Similar in structure but with variations in the substituents on the naphthalene or phenyl rings.
Azo Compounds: Compounds containing the azo group (-N=N-) with different substituents.
Sulfonated Aromatic Compounds: Compounds with sulfonyl groups attached to aromatic rings.
Uniqueness
This compound is unique due to its combination of diazonium, sulfonyl, and naphthalene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C25H20N2O5S |
|---|---|
分子量 |
460.5 g/mol |
IUPAC名 |
2-diazonio-5-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]sulfonylnaphthalen-1-olate |
InChI |
InChI=1S/C25H20N2O5S/c1-25(2,16-6-10-18(28)11-7-16)17-8-12-19(13-9-17)32-33(30,31)23-5-3-4-21-20(23)14-15-22(27-26)24(21)29/h3-15H,1-2H3,(H-,28,29) |
InChIキー |
XOTIRTQGIFFPNN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC4=C3C=CC(=C4[O-])[N+]#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


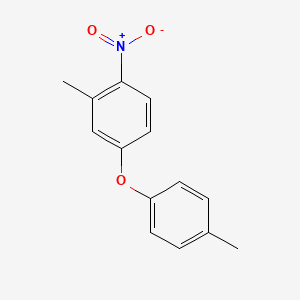
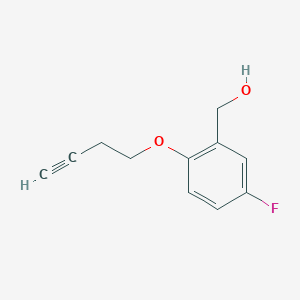
![Spiro[cyclohexane-1,3'-indolin]-4-ol](/img/structure/B13981876.png)
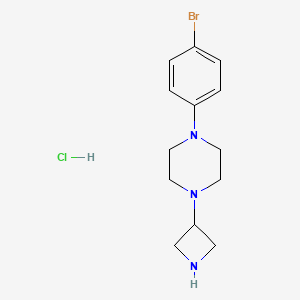
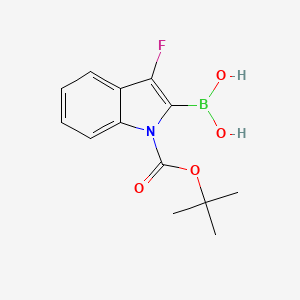

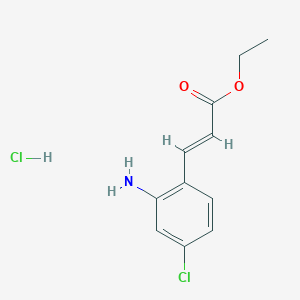
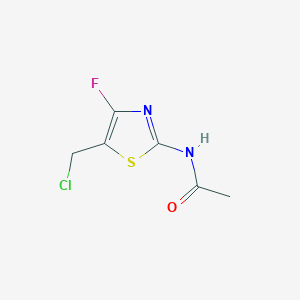
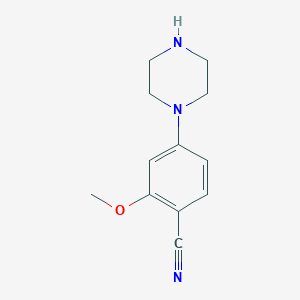
![5-(4-bromophenyl)-6-chloro-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B13981916.png)

![Ethyl 3-carboxy-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13981919.png)
